6-Fluoro-8-(piperazin-1-yl)quinoline
Overview
Description
“6-Fluoro-8-(piperazin-1-yl)quinoline” is a chemical compound with the molecular formula C13H14FN3 . It is a type of fluoroquinolone, a family of synthetic broad-spectrum antibiotics that are structurally based on the compound 4-quinolone .
Synthesis Analysis
The synthesis of quinoline derivatives, including “6-Fluoro-8-(piperazin-1-yl)quinoline”, often involves the incorporation of substituents into various positions of the quinolone system . One common approach to synthesize such compounds involves reacting 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid with 2-bromo-4-(substituted) acetophenone in the presence of sodium bicarbonate .
Molecular Structure Analysis
The molecular structure of “6-Fluoro-8-(piperazin-1-yl)quinoline” is characterized by a quinoline core, which is a nitrogen-containing bicyclic compound. The quinoline core is substituted at the 6-position with a fluorine atom and at the 8-position with a piperazine ring .
Mechanism of Action
While the specific mechanism of action for “6-Fluoro-8-(piperazin-1-yl)quinoline” is not detailed in the retrieved sources, fluoroquinolones in general are known to exert their antibacterial activity by inhibiting bacterial DNA-gyrase, thereby affecting bacterial reproduction . Some quinoline-piperazine hybrids have shown significant inhibitory activity against tuberculosis strains, suggesting potential use as antibiotics or multi-drug resistant tuberculosis drugs .
properties
IUPAC Name |
6-fluoro-8-piperazin-1-ylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3/c14-11-8-10-2-1-3-16-13(10)12(9-11)17-6-4-15-5-7-17/h1-3,8-9,15H,4-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDIXRNRHUSUCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C(=CC(=C2)F)C=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730745 | |
Record name | 6-Fluoro-8-(piperazin-1-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
282547-87-9 | |
Record name | 6-Fluoro-8-(piperazin-1-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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